molecular formula C23H30N4O2 B3872367 2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine

2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine

Cat. No.: B3872367
M. Wt: 394.5 g/mol
InChI Key: JUSYPLHGPSEFIZ-UHFFFAOYSA-N
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Description

The compound “2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The pyrrolidine ring is a key feature, contributing to the stereochemistry of the molecule . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrrolidine derivatives are used as inhibitors for certain enzymes . The exact mechanism of action for this compound is not provided in the available resources.

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medicinal chemistry, given the versatility of the pyrrolidine scaffold . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, synthesis methods, and mechanism of action.

Properties

IUPAC Name

3-[1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c28-22(27-15-1-2-16-27)11-8-19-5-3-14-26(17-19)18-20-6-9-21(10-7-20)29-23-24-12-4-13-25-23/h4,6-7,9-10,12-13,19H,1-3,5,8,11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSYPLHGPSEFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCCN(C2)CC3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine
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2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine
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2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine
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2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine
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2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine
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2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine

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